
1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active molecules and pharmaceuticals . The molecule also features a difluoromethylthio group attached to a benzoyl group, which could potentially influence its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the difluoromethylthio group could potentially undergo various transformations under suitable conditions . The indoline and carboxamide groups might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility, melting point, and boiling point could be predicted based on its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
Compounds similar to "1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide" are often subjects of chemical synthesis and modification research. For example, research on acylation of tertiary amides forming 1-acyloxyiminium salts and 1-acyloxyenamines indicates a broader interest in modifying carboxamide compounds to explore new chemical entities (Bottomley & Boyd, 1980). This type of research is foundational for discovering new compounds with potential applications in various scientific fields.
Potential Antibacterial Applications
The synthesis and characterization of compounds bearing similarities to the target compound, like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrate the potential antibacterial activity of such molecules. These studies often involve the crystallization, elemental analysis, and evaluation of their biological activities, indicating the broad interest in discovering new antibacterial agents (Adam et al., 2016).
Application in Organic Synthesis
Research on the iron-catalyzed ortho-alkylation of carboxamides showcases the utility of these compounds in the field of organic synthesis. The ability to achieve direct ortho-alkylation in high yields underlines the importance of such chemical transformations in developing new synthetic methodologies (Fruchey et al., 2014).
Enzyme Inhibition Studies
The exploration of carboxamides as enzyme inhibitors, such as the study on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, highlights the potential of similar compounds in medicinal chemistry and pharmaceutical research. These studies are aimed at designing and synthesizing molecules that can modulate the activity of specific enzymes, such as arginine methyltransferase 1 (CARM1), which is relevant in the context of therapeutic interventions (Allan et al., 2009).
Wirkmechanismus
Mode of Action
The compound contains a difluoromethylthio group, which has been shown to participate in various chemical reactions . The presence of this group could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds containing a difluoromethylthio group have been associated with various biochemical processes .
Pharmacokinetics
The presence of the difluoromethylthio group could potentially influence these properties, as difluoromethylation has been associated with improved pharmacokinetic properties in some compounds .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(difluoromethylsulfanyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)25-18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCUPCBXOGQECN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


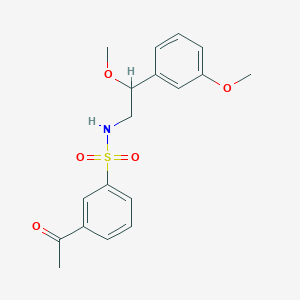
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)
![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)
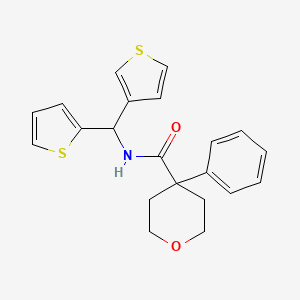
![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)
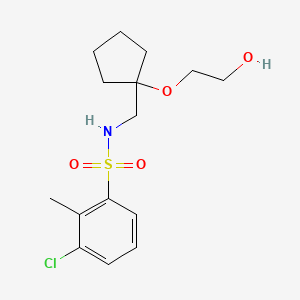

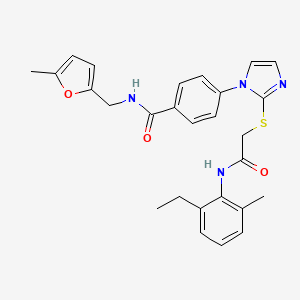
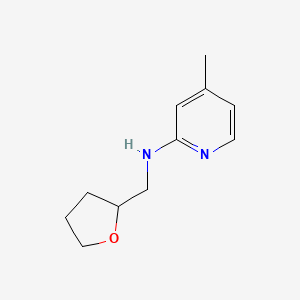

![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)